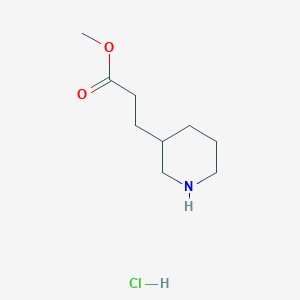

Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate

Descripción general

Descripción

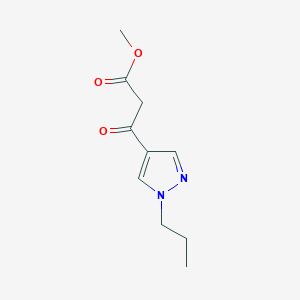

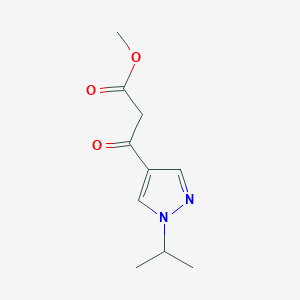

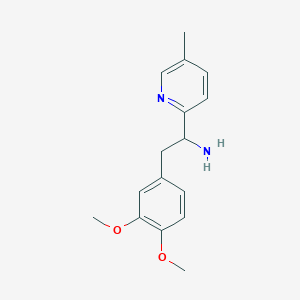

Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate, also known as ethyl 3-aminopropylpiperidine-3-carboxylate, is an organic compound with the molecular formula C10H21NO2. It is a colorless solid that is soluble in water and polar organic solvents. It is used in a variety of applications, including as a pharmaceutical intermediate, a reagent for organic synthesis, and a building block for other compounds.

Aplicaciones Científicas De Investigación

Synthesis of DPP-4 Inhibitors

This compound is used as a reactant in the synthesis of DPP-4 inhibitors, which are a class of medications primarily used to treat type 2 diabetes. They work by blocking the enzyme dipeptidyl peptidase-4, which in turn prolongs the activity of incretin hormones and helps to regulate blood sugar levels .

Development of Sleep Disorder Treatments

It serves as a precursor for dual H1/5-HT2A receptor antagonists, which are being researched for the treatment of sleep disorders. These antagonists target histamine and serotonin receptors to help manage sleep-related issues .

Serotonin and Noradrenaline Reuptake Inhibitors

The compound is involved in the creation of serotonin and noradrenaline reuptake inhibitors (SNRIs). SNRIs are a class of antidepressants that increase the levels of serotonin and noradrenaline in the brain to help improve mood disorders .

GABA Uptake Inhibitors

It is also used in the development of GABA uptake inhibitors. These inhibitors can potentially treat various neurological disorders by increasing the availability of GABA, an inhibitory neurotransmitter, in the nervous system .

Stereocontrolled Hydroiodination of Alkynes

Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate is utilized in stereocontrolled hydroiodination reactions involving alkynes, which is an important process in organic synthesis for creating iodinated compounds with specific configurations .

Anti-anxiety Drug Development

This chemical serves as a building block for an orally potent anti-anxiety drug, highlighting its significance in pharmaceutical research aimed at mental health treatments .

Intermediate for Organic Synthesis

As a versatile intermediate, it finds applications in organic synthesis, where it can be used to produce a variety of other chemicals with pharmaceutical or agrochemical relevance .

Dyestuff Manufacturing

Lastly, it’s used as an intermediate in the manufacturing of dyestuffs, contributing to the production of colorants for various industrial applications .

Propiedades

IUPAC Name |

ethyl 1-(3-aminopropyl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-2-15-11(14)10-5-3-7-13(9-10)8-4-6-12/h10H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDSXCKZQZRAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

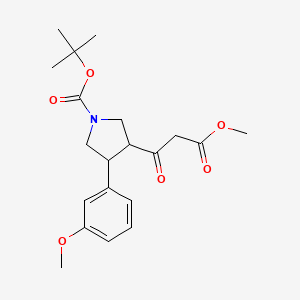

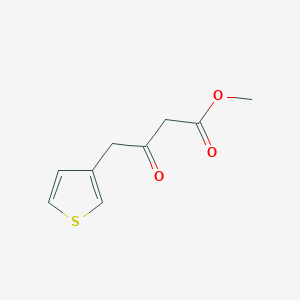

![3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1391702.png)